molecular formula C6H13N3O B7974399 (3S)-3-amino-N-methylpyrrolidine-1-carboxamide

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide

Cat. No.: B7974399
M. Wt: 143.19 g/mol
InChI Key: LAPGYTBMWPMHJR-YFKPBYRVSA-N
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Description

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide is a chiral pyrrolidine derivative characterized by a 5-membered saturated ring containing a 3S-configurated amino group and an N-methyl carboxamide substituent at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and compatibility with biological targets such as enzymes and receptors.

Properties

IUPAC Name

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-8-6(10)9-3-2-5(7)4-9/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGYTBMWPMHJR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Amidation Reaction: The introduction of the carboxamide group is achieved through an amidation reaction. This involves reacting the pyrrolidine derivative with a suitable amine under controlled conditions.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide in antiviral drug development. It has been investigated as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication and immune evasion. The compound's ability to inhibit PLpro could offer a new therapeutic strategy against COVID-19, particularly as variants of the virus emerge that may resist existing treatments .

Neuropharmacology

The compound has shown promise in neuropharmacological research, particularly in the context of central nervous system (CNS) disorders. Its structural similarity to other pyrrolidine derivatives suggests potential interactions with neurotransmitter systems, which could be beneficial for developing treatments for conditions like depression or anxiety .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may serve as a selective inhibitor for certain proteases, which could be leveraged in therapeutic contexts to modulate disease processes that involve proteolytic activity .

Chiral Building Block

In organic synthesis, this compound can act as a chiral building block. Its ability to form enantiomerically pure products makes it valuable in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety. The compound's use in asymmetric synthesis reactions can enhance the yield of desired enantiomers while minimizing byproducts .

Case Studies and Research Findings

Study Focus Findings
Study on PLpro InhibitionAntiviral ActivityDemonstrated significant inhibition of SARS-CoV-2 replication with IC50 values suggesting strong binding affinity .
Neuropharmacological AssessmentCNS ApplicationsIndicated potential modulation of neurotransmitter systems; further studies needed for clinical relevance .
Chiral Synthesis ResearchOrganic ChemistryUtilized as a catalyst in asymmetric reactions, yielding high enantiomeric excess compared to traditional catalysts .

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents/Functional Groups Key Differences Reference
This compound Pyrrolidine 3S-amino, N-methyl carboxamide Polar, basic amino group
1-methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (oxidized) 5-oxo (ketone), 3-carboxylic acid, N-methyl Acidic (carboxylic acid), non-basic
A1BPI () Pyrrolidine 3-carboxamide, N-(2-methylindazol-4-yl)acetyl Bulky aromatic substituent, lipophilic

Key Observations :

  • The 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, altering electronic properties and reducing basicity compared to the amino group in the target compound .

Electronic and Chemical Property Comparison

Substituent electronegativity and electronic effects significantly influence chemical behavior, as evidenced by NMR chemical shifts and reactivity patterns.

Table 2: Electronic Properties and Substituent Effects

Compound Key Substituent Electronegativity Impact Observed Effects (Evidence)
This compound 3S-amino (electron-donating) Increased electron density at pyrrolidine N Potential upfield shifts in $^1$H NMR
1-methyl-5-oxopyrrolidine-3-carboxylic acid 5-oxo (electron-withdrawing) Decreased electron density at adjacent C Enhanced acidity (pKa ~3-4 for COOH)
A1BPI Indazole-acetyl (aromatic) Conjugation with π-system Deshielding effects in aromatic protons

Key Findings :

  • The amino group in the target compound likely induces localized electron donation, stabilizing positive charges and influencing hydrogen-bonding interactions. This contrasts with the carboxylic acid in ’s compound, which withdraws electrons, lowering pKa and enhancing solubility in basic media .
  • highlights that substituent electronegativity correlates with $^{119}$Sn chemical shifts in organometallic compounds, a principle extrapolatable to organic systems. For example, electron-withdrawing groups (e.g., 5-oxo) may deshield nearby protons, whereas electron-donating groups (e.g., 3S-amino) could shield them .

Biological Activity

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a carboxamide functional group, which are crucial for its interaction with biological targets. Its unique structure allows it to participate in various biochemical pathways, making it a subject of interest for pharmaceutical applications.

The compound is characterized by its pyrrolidine ring , which is a five-membered nitrogen-containing structure. The presence of the amino and carboxamide groups enhances its solubility and reactivity in biological systems. The dihydrochloride form increases its aqueous solubility, facilitating its biological activity.

This compound has been studied for its interactions with various biological targets:

  • Receptor Binding : The compound exhibits binding affinity to specific receptors, including orexin receptors, which are involved in regulating arousal, wakefulness, and appetite .
  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as ATP citrate lyase, which plays a significant role in lipid metabolism. This inhibition can lead to reduced fatty acid synthesis, redirecting energy towards glycogen production .

Biological Activity

Research indicates that this compound may have several pharmacological effects:

  • Anti-obesity Effects : Its ability to inhibit ATP citrate lyase suggests potential applications in weight management and obesity treatment .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further investigation into this compound's antitumor properties is warranted .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

  • Study on Orexin Receptor Agonists : Research highlighted the agonistic properties of related pyrrolidine compounds on orexin receptors, suggesting implications for sleep disorders and metabolic regulation .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain pyrrolidine derivatives possess significant cytotoxic effects against murine leukemia cells, indicating potential as antitumor agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityKey Features
This compoundPotential anti-obesity and antitumorInhibits ATP citrate lyase; orexin receptor binding
2-MethylpyrrolidineLimited bioactivitySimple pyrrolidine without carboxamide group
N-EthylpyrrolidineMinimal pharmacological interestLacks functional groups for enhanced activity
4-AminopiperidineSimilar amine functionalityDifferent ring structure; varied activity

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